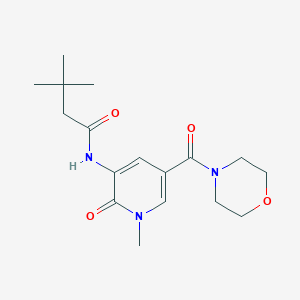

3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide

Description

Properties

IUPAC Name |

3,3-dimethyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)10-14(21)18-13-9-12(11-19(4)16(13)23)15(22)20-5-7-24-8-6-20/h9,11H,5-8,10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRFCMZDVSLLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide, with the CAS number 1206995-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄ |

| Molecular Weight | 335.4 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines.

- In Vitro Studies :

The proposed mechanism of action for compounds similar to this compound involves:

- Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

Several case studies have been documented regarding the biological effects of structurally related compounds:

- Case Study on Morpholine Derivatives :

- Pharmacodynamics :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide exhibit significant anticancer properties. For example, studies have shown that such compounds can inhibit tumor cell growth through various mechanisms:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

A notable study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity against malignancies .

Antidiabetic Potential

The compound's structural features suggest potential applications in treating diabetes. Similar compounds have shown efficacy as multi-target antidiabetic agents by:

- Inhibiting Enzymes : Such as α-glucosidase and DPP-IV, which are crucial for glucose metabolism.

- Enhancing Insulin Sensitivity : By modulating signaling pathways involved in glucose uptake.

Molecular docking studies have indicated favorable interactions between the compound and key enzymes involved in glucose regulation, suggesting a promising avenue for diabetes treatment .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the dihydropyridine core via cyclization reactions.

- Introduction of the morpholine carbonyl group through acylation methods.

- Final amide formation with dimethyl butanoic acid derivatives.

This synthetic route allows for the modification of various substituents to optimize biological activity and pharmacokinetic properties .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Case Study 1 : A derivative was tested for its anticancer properties against a panel of human tumor cell lines, demonstrating significant growth inhibition compared to standard chemotherapeutics.

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anticancer | 15.72 |

| Compound B | Antidiabetic | 6.28 |

These findings highlight the potential of modifying the parent structure to enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, synthesis, and inferred properties of the target compound with analogs from the evidence:

*Compound 3a synthesis procedure referenced but yield unspecified .

Key Differentiators and Trends

Substituent Effects on Solubility and Stability: The target compound’s morpholine-4-carbonyl group enhances aqueous solubility compared to the trifluoromethyl and adamantyl groups in patent compounds () and compound 67 (), respectively .

Synthetic Complexity: Compound 67 () exhibits a low synthesis yield (25%), suggesting challenges in introducing bulky adamantyl groups.

Biological Target Implications: Patent compounds () incorporate trifluoromethyl groups, which are associated with enhanced metabolic stability and target affinity in kinase inhibitors. The absence of fluorinated groups in the target compound may indicate a divergent therapeutic focus .

Research Findings and Limitations

- : Compound 3f’s acrylamide group is reactive and may confer covalent binding properties, unlike the target compound’s butanamide, which prioritizes stability over reactivity .

- : The 4-oxo-1,4-dihydronaphthyridine core in compound 67 is structurally distinct from the dihydropyridine in the target compound but shares a carboxamide functional group, underscoring the importance of this moiety in bioactivity .

- : The patent compounds’ morpholinylethoxy substituents suggest a focus on optimizing tissue penetration, a design principle that may extend to the target compound’s morpholine-4-carbonyl group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butanamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between activated carbonyl derivatives (e.g., morpholine-4-carbonyl groups) and functionalized dihydropyridines. For example, highlights the use of optimized reaction conditions (e.g., dry dioxane, reflux with dimethylformamide dimethyl acetal) to ensure regioselectivity in dihydropyridine formation. Characterization relies on Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing between amide and carbonyl peaks) and Mass Spectrometry (MS) to verify molecular weight . Solvent selection (e.g., dimethylformamide in ) and base catalysts (e.g., K₂CO₃) are critical for yield optimization .

Q. How do structural features like the morpholine-4-carbonyl group influence the compound’s reactivity and stability?

- Methodological Answer : The morpholine moiety enhances solubility and hydrogen-bonding capacity, which can stabilize intermediates during synthesis (). Computational tools like density functional theory (DFT) can predict electron density distribution at the carbonyl group, guiding solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions). Experimental validation via HPLC monitoring () ensures stability under reaction conditions .

Advanced Research Questions

Q. What computational strategies are recommended to predict reaction pathways for synthesizing this compound, and how do they align with experimental outcomes?

- Methodological Answer : Quantum chemical calculations (e.g., transition-state modeling) and reaction path search algorithms () can identify energetically favorable pathways for morpholine-carbonyl coupling. For instance, ICReDD’s approach integrates computational predictions with experimental feedback loops to refine conditions (e.g., temperature, solvent polarity). Discrepancies between predicted and observed yields may arise from unaccounted steric effects, requiring iterative adjustments to computational parameters .

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Response Surface Methodology (RSM) () is effective for multi-variable optimization. For example, varying factors like temperature (60–100°C), catalyst loading (1–5 mol%), and solvent ratios (DMF:H₂O) in a central composite design can identify optimal conditions. ANOVA analysis of yield data (e.g., from ’s synthesis) quantifies the significance of each factor. This reduces trial-and-error experimentation and highlights interactions between variables (e.g., excess base causing side reactions) .

Q. How should researchers reconcile contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often stem from incomplete force field parameters in simulations (e.g., neglecting solvent effects on transition states). A hybrid approach combines ab initio molecular dynamics (AIMD) () with experimental kinetics data (e.g., rate constants from NMR monitoring). For example, if DFT underestimates the activation energy for morpholine coupling, recalibrating the solvation model (e.g., using COSMO-RS) can improve accuracy. Cross-validation with spectroscopic data (e.g., IR peak shifts) resolves ambiguities .

Q. What advanced techniques are used to analyze regioselectivity in dihydropyridine derivatives of this compound?

- Methodological Answer : X-ray crystallography (e.g., resolving the 2-oxo-1,2-dihydropyridin-3-yl conformation in ) and 2D NMR (e.g., NOESY for spatial proximity analysis) clarify regioselectivity. For instance, NOE correlations between the methyl group at position 1 and the morpholine ring confirm spatial orientation, which is critical for biological activity studies (). Computational docking studies (e.g., AutoDock Vina) further predict binding interactions that correlate with experimental bioassay results .

Key Considerations for Researchers

- Contradiction Management : When computational models (e.g., DFT) conflict with experimental yields, prioritize empirical validation through fractional factorial experiments ().

- Advanced Characterization : Pair LC-MS/MS with ion mobility spectrometry to resolve isomeric byproducts (e.g., dihydropyridine tautomers) .

- Ethical Data Reporting : Transparently document failed conditions (e.g., solvent incompatibility in ) to aid reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.